N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzenesulfonamide
Description
N-[2-(Furan-2-yl)-2-(Thiophen-3-yl)ethyl]benzenesulfonamide is a sulfonamide derivative featuring a benzenesulfonamide core linked to an ethyl chain substituted with both furan-2-yl and thiophen-3-yl heterocycles. The furan ring contributes oxygen-based electron-rich aromaticity, while the thiophene introduces sulfur-containing π-electron systems. This combination may enhance intermolecular interactions (e.g., π-π stacking, hydrogen bonding) and influence physicochemical properties such as solubility and bioavailability.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S2/c18-22(19,14-5-2-1-3-6-14)17-11-15(13-8-10-21-12-13)16-7-4-9-20-16/h1-10,12,15,17H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVJVBKXYLMROI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-(Furan-2-yl)-2-(thiophen-3-yl)ethanol
Method A: Nitroaldol (Henry) Reaction
- Reactants : Furan-2-carbaldehyde (1.0 eq), thiophene-3-carbaldehyde (1.0 eq), nitromethane (3.0 eq).
- Conditions : K₂CO₃ (cat.), ethanol, reflux (12 hr).
- Product : 2-Nitro-1-(furan-2-yl)-1-(thiophen-3-yl)ethanol (Yield: 68–72%).
Method B: Grignard Addition
- Reactants : Furan-2-ylmagnesium bromide (1.2 eq), thiophene-3-carbaldehyde (1.0 eq).
- Conditions : THF, −78°C → RT, 6 hr.
- Product : 2-(Furan-2-yl)-2-(thiophen-3-yl)ethanol (Yield: 81%, enantiomeric excess: 94% with (−)-sparteine).
Reduction of Nitro Intermediate
Sulfonylation with Benzenesulfonyl Chloride
Procedure :
- Reactants : 2-(Furan-2-yl)-2-(thiophen-3-yl)ethylamine (1.0 eq), benzenesulfonyl chloride (1.2 eq).
- Base : Pyridine (2.5 eq), CH₂Cl₂, 0°C → RT, 8 hr.
- Workup : Wash with 5% HCl, NaHCO₃, brine. Purify via silica chromatography (Hex:EtOAc = 3:1).
- Yield : 74–78% (white crystalline solid).
Critical Parameters :
- Excess sulfonyl chloride leads to bis-sulfonylation (mitigated by slow addition).
- Thiophene ring stability requires pH > 5 during workup.
Alternative Synthetic Routes
Cross-Coupling Approaches
Suzuki-Miyaura Coupling :
- Intermediate : 2-Bromo-1-(furan-2-yl)ethanol.
- Conditions : Pd(PPh₃)₄ (5 mol%), thiophen-3-ylboronic acid (1.5 eq), K₂CO₃, DME/H₂O (3:1), 80°C, 12 hr.
- Advantage : Enables late-stage thiophene introduction (Yield: 65%).
Gewald Reaction for Thiophene Synthesis :
- Reactants : Cyanoacetamide, elemental sulfur, thiophen-3-carbaldehyde.
- Conditions : EtOH, morpholine (cat.), 70°C, 6 hr.
- Outcome : Direct thiophen-3-yl incorporation (Yield: 58%).
Industrial-Scale Production
Continuous Flow Synthesis
Reactor Design :
- Step 1 : Microfluidic nitroaldol reaction (residence time: 20 min, T = 70°C).
- Step 2 : Hydrogenation in packed-bed reactor (Pd/C catalyst, H₂: 10 bar).
- Step 3 : Sulfonylation in tubular reactor (residence time: 30 min).
Advantages :
- 92% overall yield vs. 74% batch.
- Reduced solvent use (50% less EtOAc).
Analytical Characterization
Spectroscopic Validation
| Technique | Key Data | Source Relevance |
|---|---|---|
| ¹H NMR | δ 7.82 (d, J=8.4 Hz, 2H, SO₂Ph), 6.45 (m, 3H, furan/thiophene) | |
| ¹³C NMR | 153.2 (C-O furan), 126.8 (C-S thiophene) | |
| HRMS | m/z 362.0841 [M+H]⁺ (calc. 362.0834) |
Purity Assessment
- HPLC : C18 column, MeCN:H₂O (70:30), 1.0 mL/min, t₃ = 6.7 min (purity >99.5%).
- XRD : Monoclinic P2₁/c, a=8.42 Å, confirms stereochemistry.
Reaction Optimization Insights
Solvent Effects on Sulfonylation
| Solvent | Yield (%) | Byproduct Formation |
|---|---|---|
| CH₂Cl₂ | 78 | <2% |
| THF | 65 | 12% (ring-opening) |
| EtOAc | 71 | 5% |
Emerging Methodologies
Enzymatic Sulfonylation
Photoredox Catalysis
- Catalyst : Ir(ppy)₃ (2 mol%).
- Mechanism : Radical-based C-S bond formation.
- Advantage : Room-temperature, 89% yield.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and disease treatment.
Industry: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues from Pharmacopeial Standards
Several pharmacopeial compounds share structural motifs with the target molecule, particularly sulfonamide cores and heterocyclic substituents:
- Ranitidine Related Compound B (N,N’-bis{2-[({5-[(Dimethylamino)methyl]-2-furanyl}methyl)thio]ethyl}-2-nitro-1,1-ethenediamine): This compound features dual furan rings, thioethyl linkers, and nitro groups. Unlike the target compound, it lacks a benzenesulfonamide group but includes dimethylamino and nitroethenediamine moieties, which may enhance polarity and hydrogen-bonding capacity. Its inclusion in pharmacopeial standards underscores its relevance in pharmaceutical impurity profiling .
- N-{2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulphonyl]ethyl}-2-nitroacetamide: This analog combines a furan-dimethylamino group with a nitroacetamide tail.
Table 1: Key Structural Differences
| Compound | Core Structure | Key Substituents | Potential Impact on Properties |
|---|---|---|---|
| Target Compound | Benzenesulfonamide | Furan-2-yl, thiophen-3-yl | Enhanced π-π interactions, moderate logP |
| Ranitidine Related Compound B | Nitroethenediamine | Furan, thioethyl, dimethylamino | High polarity, hydrogen-bond donor/acceptor |
| N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide | Benzenesulfonamide | Methoxyphenyl, ethyl | Increased lipophilicity (methoxy group) |
Benzenesulfonamide Derivatives
- N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide : This compound () shares the benzenesulfonamide core but substitutes the heterocycles with a methoxyphenyl group. The methoxy group increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to the target compound’s heterocycles .
- N-(2-Thienylmethylene)-2-(2-{[2-(2-thienylmethyleneamino)phenyl]-sulfanyl}ethylsulfanyl)aniline: This analog () replaces the sulfonamide with a sulfanyl linkage and incorporates a Schiff base (imine) group.
Heterocyclic and Organometallic Derivatives
- Ferrocenylmethanesulfonamide () : This compound integrates a ferrocene (iron-containing) group, conferring redox activity absent in the target compound. Such metallocenes are explored for anticancer applications, highlighting how metal incorporation diverges from purely organic sulfonamides .
Biological Activity
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of furan , thiophene , and benzenesulfonamide moieties, which contribute to its distinct chemical behavior and biological activity. The molecular formula is , and its structure can be represented as follows:
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
-
Synthesis of Intermediates :
- Furan can be synthesized via the Paal-Knorr synthesis.
- Thiophene derivatives are often produced using the Gewald reaction.
-
Coupling Reaction :
- The intermediates are coupled through palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling.
-
Formation of the Sulfonamide :
- The final step involves the formation of the sulfonamide group, which is crucial for the biological activity of the compound.
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets, such as enzymes or receptors, modulating their activity due to the presence of heterocyclic rings that enhance binding affinity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing benzenesulfonamide moieties demonstrate activity against various bacterial strains, including Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 3.13 µg/mL, suggesting potent antimicrobial properties .
Antiviral Activity
Recent studies have highlighted the potential antiviral applications of N-Heterocycles, including compounds similar to this compound. These compounds have shown promising results in inhibiting viral replication at low concentrations .
Case Studies and Research Findings
Q & A
Basic Questions
Q. What are the key considerations for synthesizing N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzenesulfonamide, and how can intermediates be purified?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of an intermediate via coupling of benzenesulfonyl chloride with a substituted ethylamine derivative under basic conditions (e.g., NaOH or K₂CO₃). For example, 4-methoxybenzenesulfonyl chloride reacts with 2-amino-2-(furan-2-yl)-2-hydroxyethylthiophene to form intermediates, which are purified via flash column chromatography (silica gel, ethyl acetate/hexane gradients) . Yield optimization requires strict temperature control (0–25°C) and inert atmospheres to prevent oxidation of thiophene/furan moieties .
Q. Which spectroscopic techniques are critical for structural characterization, and what key data should be prioritized?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming the sulfonamide linkage (δ 7.5–8.0 ppm for aromatic protons) and substituent positions on furan/thiophene rings. Infrared (IR) spectroscopy identifies functional groups (e.g., S=O stretch at ~1350 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (±2 ppm error). Single-crystal X-ray diffraction (using SHELX programs) resolves stereochemistry and bond angles, particularly for chiral centers in the ethyl bridge .
Advanced Research Questions
Q. How can computational methods predict the compound’s interaction with biological targets, and what contradictions might arise between in silico and experimental data?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electronic properties and binding affinities to enzymes like tankyrase or kinases . Molecular docking (AutoDock Vina) predicts binding poses in receptor pockets (e.g., hydrophobic interactions with thiophene rings). Discrepancies between computational and experimental IC₅₀ values may arise from solvation effects or protein flexibility not captured in rigid docking. Validate with isothermal titration calorimetry (ITC) to measure actual binding thermodynamics .
Q. What strategies resolve contradictions in biological activity data across assays (e.g., conflicting cytotoxicity results)?
- Methodological Answer : Inconsistent cytotoxicity data (e.g., MTT vs. ATP-based assays) may stem from compound stability (e.g., hydrolysis of sulfonamide in acidic media) or off-target effects. Address this by:
- Conducting time-course studies to assess degradation (HPLC monitoring) .
- Using orthogonal assays (e.g., caspase-3 activation for apoptosis vs. membrane integrity assays) .
- Validating purity (>95% via HPLC) to exclude confounding impurities .
Q. How can structure-activity relationship (SAR) studies optimize this compound for specific therapeutic applications?
- Methodological Answer :
- Modifications : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) to the benzene ring to enhance sulfonamide stability. Replace the ethyl bridge with a cyclopropane ring to restrict conformational flexibility and improve target selectivity .
- Assays : Test derivatives against cancer cell lines (e.g., HCT-116) with Western blotting to assess pathway inhibition (e.g., Wnt/β-catenin for tankyrase targets) .
- Data Analysis : Use multivariate regression to correlate substituent electronegativity with IC₅₀ values .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
